molecular formula C10H7F5O2 B5481429 isopropyl pentafluorobenzoate

isopropyl pentafluorobenzoate

Cat. No.: B5481429
M. Wt: 254.15 g/mol
InChI Key: CHCGOIDAVLLILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl pentafluorobenzoate is a chemical compound with the molecular formula C10H7F5O2 . It is also known by other names such as Isopropyl 2,3,4,5,6-pentafluorobenzoate and Methylethyl pentafluorobenzoate .


Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a pentafluorobenzoate group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

1. Synthesis and Reactions in Organic Chemistry

Isopropyl pentafluorobenzoate is involved in various organic synthesis processes. For example, it has been used in reactions with tetrafluoroisonicotinic acid and pentafluorobenzoic acid to form substituted amides and hydrazines. These reactions are pivotal in creating complex organic compounds like oxadiazoles and thiadiazoles, showcasing the role of this compound in synthesizing polyfluoroheterocyclic compounds (Chambers, Heaton, & Musgrave, 1968).

2. Catalysis and Chemical Transformations

Research has also demonstrated its application in the cross-coupling of aryl halides with pentafluorobenzene. This process is essential in the synthesis of perfluoroarenes, a class of compounds with significant industrial and pharmaceutical applications. The reactions involving this compound occur under mild conditions, highlighting its utility in efficient and less energy-intensive chemical processes (Lafrance, Shore, & Fagnou, 2006).

3. Photophysics and Luminescence Studies

This compound plays a role in the synthesis of luminescent materials. It has been used in preparing highly luminescent lanthanide pentafluorobenzoates, which are studied for their potential in photophysics. These compounds, particularly the Eu(III) and Tb(III) complexes, show promising applications in visible and infrared emissions, contributing to advancements in materials science and optical technologies (Kalyakina et al., 2015).

4. Environmental Chemistry and Soil Science

In the field of environmental chemistry, this compound has been used as a tracer to study soil transport phenomena. Its behavior in soil helps understand the movement of chemicals through the ground, which is crucial for assessing environmental contamination and the fate of agricultural chemicals (Kung et al., 2000).

Properties

IUPAC Name

propan-2-yl 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-3(2)17-10(16)4-5(11)7(13)9(15)8(14)6(4)12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGOIDAVLLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl pentafluorobenzoate
Reactant of Route 2
Reactant of Route 2
isopropyl pentafluorobenzoate
Reactant of Route 3
Reactant of Route 3
isopropyl pentafluorobenzoate
Reactant of Route 4
Reactant of Route 4
isopropyl pentafluorobenzoate
Reactant of Route 5
Reactant of Route 5
isopropyl pentafluorobenzoate
Reactant of Route 6
Reactant of Route 6
isopropyl pentafluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.